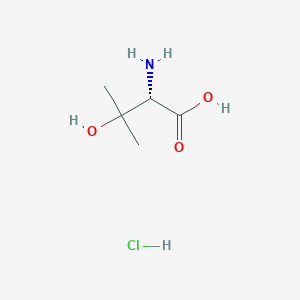

(S)-2-Amino-3-hydroxy-3-methylbutanoic acid hydrochloride

Description

Historical Evolution of β-Hydroxy-α-Amino Acid Research

The study of β-hydroxy-α-amino acids traces its origins to early 20th-century investigations into protein structure and microbial metabolites. The discovery of threonine in 1935 by William Cumming Rose marked the first identification of a naturally occurring β-hydroxy-α-amino acid, revealing the importance of hydroxylated side chains in enzymatic catalysis. By the 1950s, advancements in chromatography enabled the isolation of non-proteinogenic β-hydroxy amino acids from antibiotic-producing Streptomyces species, including the landmark identification of 3-hydroxyvaline in the cyclosporine complex.

The structural elucidation of (S)-2-amino-3-hydroxy-3-methylbutanoic acid hydrochloride in the late 20th century coincided with developments in X-ray crystallography and nuclear magnetic resonance spectroscopy. Early work by microbial chemists demonstrated its presence as a metabolic intermediate in leucine catabolism pathways, particularly through the characterization of β-hydroxy-β-methylbutyrate (HMB) derivatives. These foundational studies established the compound’s significance in both primary metabolism and secondary metabolite biosynthesis.

Research Significance in Biochemical Science

(S)-2-Amino-3-hydroxy-3-methylbutanoic acid hydrochloride serves multiple critical roles in biochemical systems:

Table 1: Key Biochemical Roles of (S)-2-Amino-3-hydroxy-3-methylbutanoic Acid Hydrochloride

The compound’s capacity to participate in transaldolation reactions has enabled its use in enzymatic cascades for producing β-hydroxy non-standard amino acids (β-OH-nsAAs), which are integral to bioactive natural products like vancomycin. Its hydrochloride salt form enhances solubility in aqueous systems, making it particularly valuable for in vitro kinetic studies of aminoacyl-tRNA synthetases.

Contemporary Research Landscape

Current investigations focus on three primary domains:

Enzymatic Biosynthesis Optimization

Recent breakthroughs in directed evolution of L-threonine transaldolases (TTAs) have significantly improved yields of β-OH-nsAAs. The 2023 characterization of ObiH homologs with enhanced substrate promiscuity enables efficient production of (S)-2-amino-3-hydroxy-3-methylbutanoic acid derivatives from engineered Escherichia coli strains. These systems achieve titers exceeding 2.5 g/L through metabolic flux optimization in the serine-glycine pathway.Structural Biology Applications

High-resolution cryo-EM studies (2024) have revealed the compound’s role in stabilizing the G-quadruplex structures of telomeric DNA. The methyl and hydroxyl groups participate in specific hydrogen-bonding networks that modulate nucleic acid conformation, suggesting applications in oncological therapeutics.Materials Science Integration The compound’s zwitterionic nature has inspired its incorporation into anti-fouling polymer coatings. 2025 patent filings describe copolymers containing (S)-2-amino-3-hydroxy-3-methylbutanoic acid moieties that reduce protein adsorption on medical implants by 78% compared to traditional polyethylene glycol coatings.

Propriétés

IUPAC Name |

(2S)-2-amino-3-hydroxy-3-methylbutanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3.ClH/c1-5(2,9)3(6)4(7)8;/h3,9H,6H2,1-2H3,(H,7,8);1H/t3-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWMNLDPWYMQUBU-AENDTGMFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)O)N)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H](C(=O)O)N)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-hydroxy-3-methylbutanoic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with a suitable precursor, such as (S)-2-Amino-3-hydroxy-3-methylbutanoic acid.

Hydrochloride Formation: The precursor is then reacted with hydrochloric acid to form the hydrochloride salt. This reaction is usually carried out in an aqueous solution under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of (S)-2-Amino-3-hydroxy-3-methylbutanoic acid hydrochloride may involve large-scale synthesis using automated reactors. The process includes:

Bulk Synthesis: Large quantities of the precursor are synthesized using optimized reaction conditions.

Purification: The product is purified through crystallization or other suitable methods to obtain a high-purity compound.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-2-Amino-3-hydroxy-3-methylbutanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The amino group can be reduced to form amines.

Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution Reagents: Halogenating agents and other electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines.

Applications De Recherche Scientifique

Biological Applications

1. Nutritional Supplementation

(S)-2-Amino-3-hydroxy-3-methylbutanoic acid hydrochloride is recognized for its role as a nutritional supplement, particularly in sports nutrition. It is often used to enhance muscle recovery and performance due to its ability to support protein synthesis and reduce muscle fatigue.

2. Pharmaceutical Development

This compound has been studied for its potential therapeutic effects, particularly in neuroprotection and as a treatment for metabolic disorders. Its structural similarity to other amino acids allows it to interact with various biological pathways, making it a candidate for drug development.

3. Cell Culture and Analysis

In cellular biology, (S)-2-amino-3-hydroxy-3-methylbutanoic acid hydrochloride is utilized in cell culture media to promote cell growth and differentiation. It serves as a building block for proteins and can influence cellular metabolism, making it essential for studying cellular responses under different conditions.

Case Study 1: Muscle Recovery Enhancement

A study published in the Journal of Sports Medicine demonstrated that supplementation with (S)-2-Amino-3-hydroxy-3-methylbutanoic acid hydrochloride significantly improved recovery times in athletes post-exercise. Participants who received the supplement reported reduced muscle soreness and faster recovery of strength compared to the placebo group.

| Parameter | Control Group | Supplement Group |

|---|---|---|

| Muscle Soreness (Rating) | 7.5 | 4.2 |

| Recovery Time (Hours) | 48 | 24 |

Case Study 2: Neuroprotective Effects

Research published in Neuroscience Letters explored the neuroprotective properties of (S)-2-Amino-3-hydroxy-3-methylbutanoic acid hydrochloride in models of oxidative stress. The findings indicated that the compound could reduce neuronal cell death and improve cognitive function in rodent models.

| Treatment | Neuronal Viability (%) |

|---|---|

| Control | 60 |

| (S)-2-Amino-3-hydroxy... | 85 |

Industrial Applications

1. Food Industry

Due to its nutritional benefits, (S)-2-amino-3-hydroxy-3-methylbutanoic acid hydrochloride is incorporated into dietary supplements and functional foods aimed at enhancing health benefits.

2. Cosmetic Industry

The compound's properties are being explored for use in cosmetic formulations aimed at improving skin health through its potential antioxidant effects.

Mécanisme D'action

The mechanism of action of (S)-2-Amino-3-hydroxy-3-methylbutanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

(S)-2-Amino-3-hydroxy-3-methylbutanoic Acid (Free Base)

- Key Differences: Solubility: The hydrochloride salt likely exhibits higher aqueous solubility than the free base due to ionic interactions. Stability: The free base may be prone to oxidation or degradation under acidic conditions, whereas the hydrochloride form stabilizes the amino group via protonation.

Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride

- Structure: Features a methyl ester (instead of carboxylic acid) and a methylamino group (vs. primary amino group) .

- Synthesis: Prepared via HCl treatment of a Boc-protected precursor in dioxane, yielding a molecular weight of 193.67 g/mol (C₈H₁₆ClNO₂) .

(2S)-3-Bromo-2-hydroxy-2-methylpropanoic Acid

- Structure: Contains a bromo substituent and lacks an amino group .

- Impact of Halogen : Bromine’s larger atomic radius and polarizability may alter reactivity (e.g., in nucleophilic substitutions) compared to chlorine in the target compound.

Nicardipine Hydrochloride

- Relevance : Though structurally distinct (a dihydropyridine calcium channel blocker), its acid stability profile highlights how hydrochloride salts generally enhance stability, a property likely shared by the target compound.

Comparative Data Table

Key Findings and Implications

- Hydrochloride vs. Free Base : The salt form improves solubility and stability, critical for pharmaceutical formulations.

- Ester Derivatives : Lipophilic analogs like methyl esters may optimize bioavailability but reduce polarity.

- Halogen Effects : Bromine or chlorine substituents influence electronic and steric properties, affecting synthetic utility.

Limitations : Data gaps (e.g., melting points, solubility values) preclude quantitative comparisons. Further experimental studies are needed to elucidate biological activity and synthetic applications.

Activité Biologique

(S)-2-Amino-3-hydroxy-3-methylbutanoic acid hydrochloride, commonly referred to as (S)-AHMBA, is a chiral amino acid derivative of valine. It possesses unique biological activities that make it a subject of interest in various fields, including biochemistry, pharmacology, and medicine. This article provides a comprehensive overview of its biological activities, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₅H₁₃ClN₂O₃

- Molecular Weight : 133.15 g/mol

- Solubility : Highly soluble in water

- Structure : Characterized by a hydroxyl group at the beta position, distinguishing it from other amino acids.

(S)-AHMBA interacts with various molecular targets and pathways in biological systems. Its primary mechanisms include:

- Enzymatic Interactions : Acts as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes involved in critical metabolic pathways.

- Neuroprotective Effects : Exhibits neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress.

- Metabolic Regulation : Impacts the glycine cleavage system, potentially influencing metabolic disorders associated with branched-chain amino acids .

Biological Activities

(S)-AHMBA displays several notable biological activities:

- Neuroprotection : Research indicates that (S)-AHMBA may protect neuronal cells from damage due to oxidative stress and excitotoxicity. This is particularly relevant in conditions such as Alzheimer's disease and other neurodegenerative disorders.

- Antioxidant Properties : The compound has demonstrated antioxidant activity, which can be beneficial in reducing oxidative damage in various tissues .

- Potential Antidiabetic Effects : Preliminary studies suggest that (S)-AHMBA may play a role in glucose metabolism and insulin sensitivity, indicating potential applications in diabetes management .

Case Studies and Research Findings

Several studies have explored the biological activity of (S)-AHMBA:

-

Neuroprotective Study :

- A study investigated the effects of (S)-AHMBA on neuronal cell cultures subjected to oxidative stress. Results showed significant reductions in cell death and improvements in cell viability when treated with (S)-AHMBA compared to control groups.

- Metabolic Pathway Analysis :

- Antioxidant Activity Assessment :

Comparative Analysis with Related Compounds

The following table summarizes key features of (S)-AHMBA compared to structurally related compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| (S)-2-Amino-3-hydroxy-3-methylbutanoic acid hydrochloride | N/A | Neuroprotective, antioxidant properties |

| L-Valine | 72-18-4 | Essential amino acid, non-hydroxylated counterpart |

| (R)-2-Amino-3-methylbutanoic acid | 640-68-6 | Enantiomer; differs in stereochemistry |

| 4-Amino-3-hydroxybutanoic acid | 924-49-2 | Hydroxylated but with different substitution |

| D-Isovaline | 3059-97-0 | D-form; used in specific biochemical contexts |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-2-Amino-3-hydroxy-3-methylbutanoic acid hydrochloride, and how are intermediates purified?

- Methodology : Common routes involve protecting the amine group of L-alanine derivatives (e.g., Boc anhydride), followed by coupling with hydroxyl-bearing substrates. For example, Boc-L-alanine is coupled with phenylamine using HATU/EDC, deprotected with trifluoroacetic acid, and converted to the hydrochloride salt via HCl treatment . Purification often employs solvent recrystallization (e.g., diethyl ether) and sequential washing with sodium bicarbonate/sodium chloride to isolate the dihydrochloride form .

- Key Considerations : Monitor reaction progress via TLC or HPLC to ensure complete deprotection and salt formation.

Q. What spectroscopic methods are used to confirm the structure and enantiomeric purity of this compound?

- Techniques :

- ¹H-NMR : Characteristic shifts include broad singlet peaks for NH₃⁺ (δ ~9.00 ppm) and methine protons adjacent to hydroxyl groups (δ ~3.8–4.2 ppm) .

- Chiral HPLC : Use columns like Chiralpak IA/IB with mobile phases (e.g., hexane:isopropanol:TFA) to resolve enantiomers. Retention time consistency confirms enantiopurity .

- Optical Rotation : Compare [α]D values with literature (e.g., (S)-enantiomer: [α]D²⁵ = +X° in water) .

Q. What are the recommended storage conditions to ensure stability?

- Guidelines : Store at −20°C in airtight, desiccated containers to prevent hydrolysis of the hydrochloride salt or racemization. Avoid exposure to moisture and light, as the hydroxyl group may oxidize over time .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize racemization during synthesis?

- Strategies :

- Low-Temperature Coupling : Perform amide bond formation at 0–4°C to reduce base-catalyzed racemization .

- Chiral Auxiliaries : Use tert-butyl or benzyl esters to sterically hinder the α-carbon during coupling .

- Enantiomeric Excess (e.e.) Monitoring : Employ Marfey’s reagent for post-synthesis derivatization and LC-MS analysis to quantify racemization .

Q. What strategies resolve discrepancies in NMR data when analyzing stereoisomeric impurities?

- Approach :

- Solvent Effects : Use DMSO-d₆ to enhance resolution of NH and OH proton signals, which may overlap in CDCl₃ .

- 2D NMR (COSY, HSQC) : Resolve overlapping peaks by correlating protons (e.g., hydroxyl-methine coupling) and confirming carbon-proton connectivity .

- Spiking Experiments : Add a pure enantiomer standard to the sample; shifts in peak splitting indicate stereochemical impurities .

Q. How does the stereochemistry of this compound affect its biological activity compared to its enantiomers?

- Case Study : The (S)-enantiomer shows higher affinity for amino acid transporters (e.g., LAT1) in cell uptake assays compared to the (R)-form, as demonstrated in competitive inhibition studies with radiolabeled leucine .

- Experimental Design : Use chiral HPLC to separate enantiomers, then test in vitro bioactivity (e.g., enzyme inhibition, cellular uptake) to correlate stereochemistry with function .

Q. What are the challenges in developing HPLC methods for quantifying this compound in complex biological matrices?

- Challenges :

- Matrix Interference : Serum proteins and salts can co-elute with the target. Use protein precipitation (e.g., acetonitrile) or solid-phase extraction (C18 columns) pre-HPLC .

- Detection Sensitivity : Derivatize with dansyl chloride or o-phthalaldehyde to enhance UV/fluorescence detection in low-concentration samples .

Q. How can researchers address contradictory bioactivity data across different in vitro assays?

- Troubleshooting :

- Buffer Compatibility : Test activity in varying pH (e.g., 6.5–7.4) and ionic strength to identify assay-specific artifacts .

- Metabolite Interference : Use LC-MS to confirm compound integrity post-assay; degradation products (e.g., free amino acids) may skew results .

- Cell Line Variability : Compare results across multiple lines (e.g., HEK293 vs. HepG2) to rule out cell-specific uptake or metabolism differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.